molecular formula C17H12N6O3 B011096 Quinotolast CAS No. 101193-40-2

Quinotolast

Cat. No.: B011096
CAS No.: 101193-40-2
M. Wt: 348.32 g/mol
InChI Key: ZUPLNRDTYQWUHP-UHFFFAOYSA-N
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Description

Quinotolast is a small molecule drug known for its antiallergic properties. It is chemically identified as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate. Initially developed by Astellas Pharma, Inc., this compound functions as a mediator release inhibitor, making it effective in treating immune system diseases, digestive system disorders, and respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinotolast involves multiple steps, starting with the preparation of the quinolizine core structure. The key intermediate, 4-oxo-1-phenoxy-4H-quinolizine-3-carboxylic acid, is synthesized through a series of reactions including cyclization and oxidation. This intermediate is then reacted with tetrazole to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically isolated as a sodium salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Quinotolast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives and substituted tetrazoles, which may exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

Quinotolast exerts its effects by inhibiting the release of inflammatory mediators from mast cells and other inflammatory cells. It specifically targets histamine and leukotriene pathways, reducing the severity of allergic reactions. The inhibition of mediator release is achieved through the stabilization of cell membranes and interference with intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quinotolast

This compound stands out due to its potent inhibitory effects on histamine and leukotriene release, making it more effective in treating severe allergic reactions compared to other similar compounds. Its unique chemical structure also contributes to its higher binding affinity and stability .

Properties

CAS No.

101193-40-2

Molecular Formula

C17H12N6O3

Molecular Weight

348.32 g/mol

IUPAC Name

4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide

InChI

InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24)

InChI Key

ZUPLNRDTYQWUHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4

Key on ui other cas no.

101193-40-2

Synonyms

FR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate

Origin of Product

United States

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